molecular formula C32H47N3O2 B11036637 N-[1-(1,4'-bipiperidin-1'-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

N-[1-(1,4'-bipiperidin-1'-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

Cat. No.: B11036637
M. Wt: 505.7 g/mol
InChI Key: PPHULBYGHFCGID-UHFFFAOYSA-N
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Description

N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a complex organic compound with a unique structure that includes a bipiperidine moiety, a tricyclodecane ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves multiple steps:

    Formation of the Bipiperidine Moiety: The bipiperidine structure can be synthesized through a series of cyclization reactions starting from piperidine derivatives.

    Attachment of the Methyl-1-oxobutan-2-yl Group: This step involves the acylation of the bipiperidine intermediate with a suitable acylating agent, such as an acid chloride or anhydride.

    Incorporation of the Tricyclodecane Ring: The tricyclodecane ring can be introduced through a Friedel-Crafts alkylation reaction using a tricyclodecane derivative.

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[331

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxo-2-butanyl]-4-ethylbenzamide
  • N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxo-2-butanyl]-2-(2-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxamide

Uniqueness

N-[1-(1,4’-bipiperidin-1’-yl)-3-methyl-1-oxobutan-2-yl]-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is unique due to its combination of a bipiperidine moiety, a tricyclodecane ring, and a benzamide group. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C32H47N3O2

Molecular Weight

505.7 g/mol

IUPAC Name

4-(1-adamantyl)-N-[3-methyl-1-oxo-1-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]benzamide

InChI

InChI=1S/C32H47N3O2/c1-22(2)29(31(37)35-14-10-28(11-15-35)34-12-4-3-5-13-34)33-30(36)26-6-8-27(9-7-26)32-19-23-16-24(20-32)18-25(17-23)21-32/h6-9,22-25,28-29H,3-5,10-21H2,1-2H3,(H,33,36)

InChI Key

PPHULBYGHFCGID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N2CCCCC2)NC(=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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